

# Spectroscopic and Structural Elucidation of Celosin J: A Technical Guide

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## Compound of Interest

Compound Name: *Celosin J*

Cat. No.: *B12407862*

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## Introduction

**Celosin J**, an oleanane-type triterpenoid saponin isolated from the seeds of *Celosia argentea* L., has garnered interest within the scientific community. As with many natural products, a thorough understanding of its structural and spectroscopic properties is fundamental for any further investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data available for **Celosin J**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

## Chemical Structure

**Celosin J** is a complex glycosidic triterpenoid. Its structure was elucidated based on extensive spectroscopic analysis and chemical evidence.

Molecular Formula:  $C_{58}H_{90}O_{28}$  Molecular Weight: 1235.3 g/mol

## Spectroscopic Data

The structural determination of **Celosin J** relies heavily on 1D and 2D NMR spectroscopy to establish the carbon framework and the connectivity of the sugar moieties, as well as mass

spectrometry to determine the molecular weight and fragmentation patterns.

## Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the accurate mass and elemental composition of complex natural products like **Celosin J**.

Ion	m/z [M-H] <sup>-</sup>	Formula
Celosin J	1233.5585	C <sub>58</sub> H <sub>89</sub> O <sub>28</sub>

## Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the aglycone and the sugar residues. The following tables summarize the reported NMR data for the aglycone and sugar moieties of **Celosin J**, recorded in pyridine-d<sub>5</sub>.

Table 1: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, C<sub>5</sub>D<sub>5</sub>N) for **Celosin J**

Position	Aglycone (δc)	Position	Glucuronic Acid (δc)	Position	Rhamnose (δc)	Position	Fucose (δc)	Position	Xylose (δc)	Position	Arabinose (δc)
1	38.9	1'	107.2	1''	101.6	1'''	100.9	1''''	106.7	1'''''	105.1
2	26.6	2'	75.3	2''	72.3	2'''	75.6	2''''	75.1	2'''''	76.1
3	89.1	3'	78.1	3''	82.5	3'''	74.8	3''''	78.0	3'''''	74.3
4	39.5	4'	73.1	4''	78.9	4'''	73.2	4''''	71.0	4'''''	69.4
5	55.8	5'	77.0	5''	69.8	5'''	72.5	5''''	67.2	5'''''	66.5
6	18.5	6'	176.8	6''	18.7	6'''	17.1				
7	33.2										
8	40.0										
9	47.1										
10	37.0										
11	23.8										
12	122.7										
13	144.2										
14	42.0										
15	28.3										
16	23.8										
17	47.1										
18	41.8										

19	46.3
20	30.9
21	34.2
22	33.2
23	28.1
24	17.0
25	15.7
26	17.6
27	26.2
28	176. 8
29	33.2
30	23.8
2-COO H	180. 0
2-OH	73.6

Table 2:  $^1\text{H}$  NMR Spectroscopic Data (500 MHz,  $\text{C}_5\text{D}_5\text{N}$ ) for **Celosin J** (Aglycone and Anomeric Protons)

Position	Aglycone ( $\delta$ H, mult., J in Hz)	Position	Sugar Moieties ( $\delta$ H, mult., J in Hz)
3	3.28 (dd, 11.5, 4.0)	GlcA-1	4.89 (d, 7.5)
12	5.48 (br s)	Rha-1	6.30 (br s)
18	3.09 (dd, 13.5, 4.0)	Fuc-1	5.81 (d, 7.5)
23	1.20 (s)	Xyl-1	5.15 (d, 7.5)
24	0.93 (s)	Ara-1	5.45 (d, 7.0)
25	0.90 (s)		
26	1.00 (s)		
27	1.25 (s)		
29	0.95 (s)		
30	0.98 (s)		

## Experimental Protocols

The isolation and structural elucidation of **Celosin J** involves a multi-step process, beginning with extraction from the plant material, followed by chromatographic separation and purification, and culminating in spectroscopic analysis.

### Extraction and Isolation

- **Plant Material:** The seeds of *Celosia argentea* L. are collected and dried.
- **Extraction:** The dried seeds are powdered and extracted with 70% ethanol at room temperature. The extract is then concentrated under reduced pressure.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, typically rich in saponins, is retained.

- **Chromatography:** The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water to yield several sub-fractions.
- **Purification:** The sub-fractions containing **Celosin J** are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signals (pyridine- $d_5$ :  $\delta_{\text{H}}$  8.71, 7.55, 7.19;  $\delta_{\text{C}}$  149.9, 135.9, 123.8). 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Waters Xevo G2 Q-TOF mass spectrometer in the negative ion mode to determine the accurate molecular weight and elemental composition.

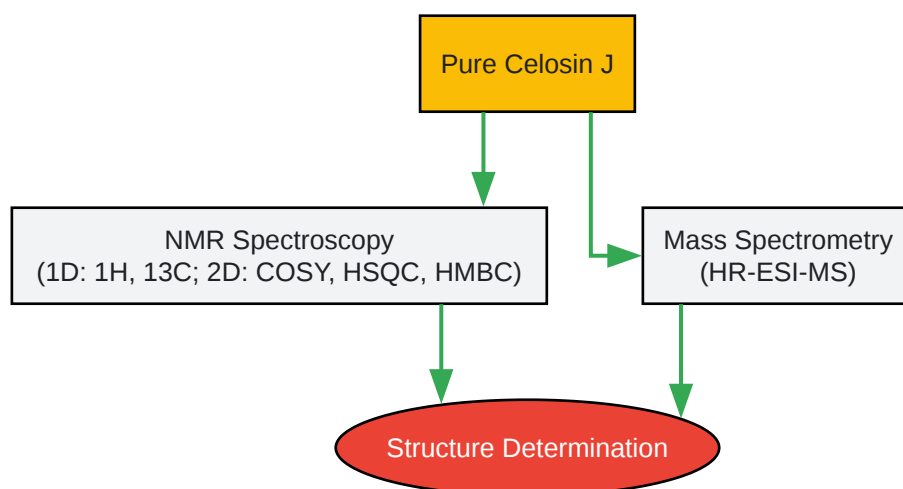
## Mandatory Visualizations

The following diagrams illustrate the general workflow for the isolation and structural elucidation of triterpenoid saponins like **Celosin J**.



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Caption: General workflow for the isolation of **Celosin J**.



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